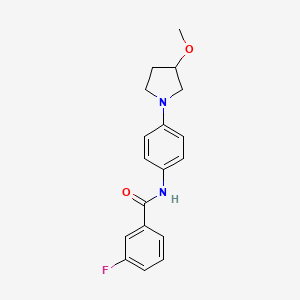

3-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide" is a fluorinated benzamide derivative. Benzamide derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The presence of a fluorine atom and a methoxypyrrolidinyl group in the compound suggests that it may have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives, such as the one , typically involves multiple steps, including the introduction of the fluorine atom and the formation of the benzamide core structure. For example, the synthesis of a related fluorinated benzamide neuroleptic is reported to start from a dimethoxyphenyl-propanol precursor, followed by a nucleophilic substitution reaction to introduce the fluorine atom . This process may be similar to the synthesis of "this compound," although the specific details would depend on the substituents and the desired stereochemistry.

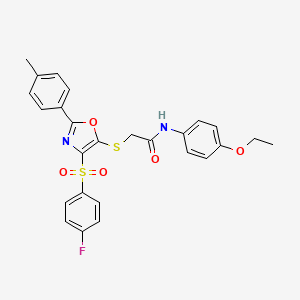

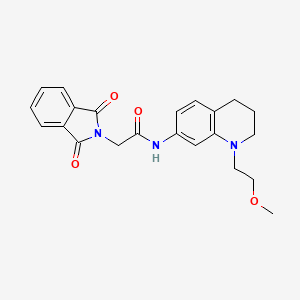

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, a related compound, "3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide," was found to crystallize in a triclinic system, and its molecular geometry was in good agreement with theoretical calculations . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can provide insights into the chemical reactivity of the molecule . These methods could be applied to "this compound" to gain a deeper understanding of its structure.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents such as fluorine and methoxypyrrolidinyl groups. The MEP surface map and PES scan are useful tools to predict the reactivity of such molecules . Additionally, the synthesis of fluorinated benzamides often involves reactions such as nucleophilic aromatic substitution, which could be a key step in the chemical reactions involving "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure. For example, the crystal structure analysis can reveal the significance of hydrogen bonds in the stability and packing of the crystals . The introduction of a fluorine atom can affect the lipophilicity and electronic properties of the compound, which in turn can influence its biological activity and pharmacokinetics . Theoretical studies, such as DFT calculations, can predict properties like HOMO and LUMO energies and thermodynamic properties, which are crucial for understanding the stability and reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

A study on 2-Phenylpyrroles, analogues of substituted benzamides like sultopride, highlighted their potential as antipsychotics. These compounds, including variations with fluorophenyl groups, demonstrated strong dopamine D-2 antagonistic activity, which is crucial for antipsychotic drugs. One analogue exhibited superior in vitro and in vivo potency compared to sultopride and fluanisone, suggesting a new class of sodium-independent dopamine D-2 antagonists with potential for lower extrapyramidal side effects (van Wijngaarden et al., 1987).

Anticancer Activity

Research into phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors identified compounds with significant efficacy against cancer cells. A specific compound was found to be highly potent and efficacious in vivo against murine melanoma and breast cancer models, highlighting the role of fluorinated compounds in cancer treatment strategies (Penning et al., 2010).

Neuroleptic Activity

Another study synthesized benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics. Among them, a compound showed significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating its potential as a potent drug for treating psychosis (Iwanami Sumio et al., 1981).

Serotonin Receptors and Alzheimer's Disease

Fluorinated benzamide analogues have been used in PET imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research demonstrates the application of fluorinated compounds in understanding neurological diseases and developing diagnostic tools (Kepe et al., 2006).

Synthesis and Medicinal Chemistry

The synthesis of fluorinated heterocycles for medicinal chemistry applications was explored, demonstrating the versatile use of fluorine-containing compounds in creating pharmacologically relevant molecules. This includes the synthesis of pyrrolidine derivatives, which are important in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various targets such as tyrosine-protein kinases , nuclear receptors , and serotonergic system . These targets play crucial roles in regulating cell survival, proliferation, migration, adhesion, and cell spreading , as well as in modulating mood and emotional states .

Mode of Action

For instance, it might bind to its target proteins, altering their conformation and modulating their activity .

Biochemical Pathways

Similar compounds have been found to modulate the serotonergic system , which plays a key role in mood regulation and has downstream effects on various physiological and psychological processes.

Pharmacokinetics

Efforts have been made to improve the oral bioavailability and pharmacokinetic profile of similar compounds while maintaining their potency and selectivity .

Result of Action

Similar compounds have been found to exhibit antidepressant-like effects and regulate angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .

Eigenschaften

IUPAC Name |

3-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c1-23-17-9-10-21(12-17)16-7-5-15(6-8-16)20-18(22)13-3-2-4-14(19)11-13/h2-8,11,17H,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREWEQAFRXHOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)

![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)